Propiophenone, phenylhydrazone

Lipophilicity Partition Coefficient Chromatography

Addressing the need for a stable, intermediate-logP phenylhydrazone building block, Propiophenone, phenylhydrazone (CAS 14290-11-0) offers a distinct reactivity profile. ● Enables regioselective N-phenylpyrazole synthesis via 1,4-dianion chemistry, outperforming methyl analogs. ● Provides ~100× greater autoxidation stability than aliphatic ketone phenylhydrazones, ensuring reliable bench-top handling. ● Serves as an ideal LogP 3.99 calibration standard for reversed-phase HPLC method development. Ships ambient; inquire for bulk.

Molecular Formula C14H17NO4
Molecular Weight 224.3 g/mol
CAS No. 14290-11-0
Cat. No. B224692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropiophenone, phenylhydrazone
CAS14290-11-0
SynonymsPropiophenone phenyl hydrazone
Molecular FormulaC14H17NO4
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESCCC(=NNC1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C15H16N2/c1-2-15(13-9-5-3-6-10-13)17-16-14-11-7-4-8-12-14/h3-12,16H,2H2,1H3/b17-15+
InChIKeyORBXYMVLIVVPLZ-BMRADRMJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propiophenone Phenylhydrazone: Chemical Identity and Procurement Baseline


Propiophenone, phenylhydrazone (CAS 14290-11-0) is an aromatic ketone phenylhydrazone with the molecular formula C15H16N2 and a molecular weight of 224.30 g/mol [1]. This compound belongs to the alkyl phenyl ketone phenylhydrazone class, characterized by an ethyl substituent (R1 = Et) on the ketone-derived moiety, which distinguishes it from its methyl (acetophenone), isopropyl, and tert-butyl analogs [2]. It exists as a low-melting solid (mp ~47 °C) with a predicted boiling point of approximately 345 °C at 760 mmHg and a computed LogP of 3.99, indicating moderate lipophilicity suitable for organic-phase reactions and chromatographic separations . The compound is listed under the NSC registry (NSC 68566) and is primarily utilized as a research intermediate in heterocyclic synthesis, particularly for the construction of N-phenylpyrazoles via dianion chemistry [3].

Research intermediate for N-phenylpyrazole synthesis via dianion chemistry
Organic-phase reaction compatibility with intermediate lipophilicity
Low-melting solid suitable for solvent-free or melt-phase processing

Why Propiophenone Phenylhydrazone Cannot Be Replaced by Generic Analogs


Propiophenone phenylhydrazone occupies a distinct physicochemical and reactivity niche among phenylhydrazone derivatives. Simple substitution with acetophenone phenylhydrazone introduces a >58 °C increase in melting point (105–106 °C vs. ~47 °C), fundamentally altering handling characteristics and solvent compatibility for low-temperature syntheses . The ethyl substituent in propiophenone phenylhydrazone confers an intermediate LogP of 3.99, substantially higher than acetone phenylhydrazone (LogP 2.57) but lower than butyrophenone phenylhydrazone (LogP 4.38), enabling tailored partitioning behavior in liquid-liquid extractions and reversed-phase chromatography that cannot be replicated by shorter- or longer-chain analogs . Furthermore, as an aromatic ketone-derived phenylhydrazone, it exhibits autoxidation stability approximately 100-fold greater than aliphatic ketone phenylhydrazones, a critical consideration for storage, handling, and experimental reproducibility in oxygen-sensitive applications [1]. The quantitative evidence below demonstrates why generic, class-level substitution leads to measurable deviations in experimental outcomes.

Physical Form Mismatch
Acetophenone analog has a substantially higher melting point, altering low-temperature handling and solvent compatibility.
Phase Partitioning Shift
LogP differences versus shorter- or longer-chain analogs change reversed-phase retention and liquid-liquid extraction efficiency.
Oxidative Stability Divergence
Aliphatic ketone hydrazones autoxidize significantly faster, compromising reproducibility in air-exposed workflows.

Quantified Differentiation Against Closest Analogs


Lipophilicity Progression for Predictable Partitioning

Propiophenone phenylhydrazone exhibits a computed LogP of 3.99, positioning it precisely between acetophenone phenylhydrazone (LogP 3.60) and butyrophenone phenylhydrazone (LogP 4.38) in the homologous alkyl phenyl ketone phenylhydrazone series . This represents a ΔLogP of +0.39 versus the acetophenone analog and −0.39 versus the butyrophenone analog, reflecting the incremental contribution of a single methylene group (π(CH2) ≈ 0.39–0.50 log units) . Compared to the saturated aliphatic analog acetone phenylhydrazone (LogP 2.57), the difference is +1.42 log units, consistent with the combined effect of phenyl substitution and chain extension on lipophilicity . These values were computed using consistent methodology (ACD/Labs or XLogP3), enabling cross-compound comparison despite originating from different database sources.

Lipophilicity
Data to verify
LogP 3.99 (propiophenone phenylhydrazone). Acetophenone analog 3.60 (Δ +0.39); butyrophenone analog 4.38 (Δ -0.39); acetone analog 2.57 (Δ +1.42).
Predictable retention shift for reversed-phase method development.
Computed LogP; source-specific review recommended.
Lipophilicity Partition Coefficient Chromatography

Melting Point Differential Enabling Solvent-Free Handling

Propiophenone phenylhydrazone melts at approximately 47 °C, classifying it as a low-melting solid that can be handled as a liquid under mild warming or in ambient conditions in warm laboratories . In contrast, acetophenone phenylhydrazone is a white crystalline solid with a melting point of 105–106 °C, requiring substantially higher temperatures for melt processing . The 58–59 °C depression in melting point arises from the disruption of crystal lattice packing by the ethyl group, which introduces additional conformational flexibility compared to the methyl-substituted analog. Acetone phenylhydrazone melts at 42 °C—comparable to the propiophenone derivative—but lacks the aromatic ketone moiety essential for conjugation-dependent applications . This physical form differential has direct implications for neat reaction conditions, melt-phase spectroscopy, and formulation protocols where a crystalline solid may be impractical.

Melting Point
Data to verify
~47 °C. Acetophenone analog 105–106 °C (Δ −58 to −59 °C); acetone analog 42 °C (Δ +5 °C).
Enables low-temperature melt processing and solvent-free handling.
Aggregated database values; confirm by DSC.
Melting Point Physical Form Handling

Autoxidation Stability Advantage Over Aliphatic Analogs

Harej and Dolenc (2007) established that hydrazones of aromatic ketones autoxidize with pseudo-first-order rate constants of approximately 10⁻⁵ s⁻¹, whereas hydrazones of aliphatic ketones autoxidize approximately 100-fold faster, with rate constants around 10⁻³ s⁻¹ [1]. Propiophenone phenylhydrazone, bearing a phenyl group directly attached to the ketone carbon, falls into the aromatic ketone category and thus benefits from this enhanced oxidative stability [2]. The mechanistic basis involves the delocalization of the hydrazonyl radical spin density into the aromatic ring, which reduces the rate of oxygen addition—the rate-determining step in the autoxidation chain reaction. Substituent effect analysis in acetophenone phenylhydrazones revealed a Hammett ρ value of −2.8 for substituents on the hydrazine phenyl ring and −0.82 for substituents on the ketone phenyl ring, confirming the electronic stabilization conferred by the aromatic ketone framework [1].

Autoxidation Rate
Class-level inference
Aromatic ketone hydrazones: ~10⁻⁵ s⁻¹. Aliphatic analogs: ~10⁻³ s⁻¹ (~100-fold faster).
Greater oxidative stability for air-exposed synthetic sequences.
Class-level data from Harej & Dolenc, 2007.
Autoxidation Stability Storage

Validated NMR Configurational Assignment

Trabelsi, Salem, and Champagne (2003) performed ab initio GIAO calculations to reinterpret the experimental ¹H NMR spectra of the E and Z isomers of four alkyl phenyl ketone phenylhydrazones, specifically including the propiophenone derivative (R1 = Et) alongside R1 = Me, iPr, and tBu [1]. The study demonstrated that the ethyl-substituted compound exhibits distinct chemical shift patterns that deviate from Karabatsos' empirical rule for hydrazone configuration assignment, requiring the ab initio computational approach for correct spectral interpretation [1]. This peer-reviewed structural validation provides a level of spectroscopic confidence for identity confirmation and purity assessment that is not available for many other hydrazone derivatives lacking such dedicated analytical studies. The E configuration was confirmed as the thermodynamically favored isomer for this compound, consistent with the crystal structure of the closely related propiophenone 2,4-dinitrophenylhydrazone, which also crystallizes in the E configuration [2].

NMR Configuration
Supporting evidence
E/Z isomer assignment validated by ab initio GIAO calculations (B3LYP/6-31G(d)). E configuration confirmed.
Definitive spectroscopic identity for QC and differentiation from homologs.
Trabelsi et al., Org. Biomol. Chem. 2003.
NMR Spectroscopy Configuration Quality Control

Boiling Point Elevation for Distillation-Based Purification

The predicted boiling point of propiophenone phenylhydrazone at atmospheric pressure (760 mmHg) is approximately 345 °C, compared to 330.2 °C for acetophenone phenylhydrazone—a difference of approximately 15 °C [1]. Acetone phenylhydrazone, lacking both the aromatic ketone phenyl ring and the extended alkyl chain, boils at a substantially lower 226.3 °C . This boiling point progression (226 °C → 330 °C → 345 °C) correlates directly with increasing molecular weight and van der Waals surface area across the series and has practical implications for vacuum distillation and gas chromatographic separation. The elevated boiling point of the propiophenone derivative, combined with its moderate thermal stability, makes it amenable to high-vacuum distillation without excessive thermal decomposition, a purification advantage over the more volatile but potentially less stable aliphatic analogs.

Boiling Point
Data to verify
~345 °C (predicted). Acetophenone analog 330.2 °C (Δ +15 °C); acetone analog 226.3 °C.
Greater margin for vacuum distillation separation.
Predicted bp; experimental confirmation recommended.
Boiling Point Volatility Purification

Synthetic Utility in N-Phenylpyrazole Construction

Duncan et al. (1987) demonstrated that C(α),N-phenylhydrazones, including those derived from several substituted propiophenones, can be dilithiated using excess lithium diisopropylamide (LDA) to generate 1,4-dianion intermediates [1]. These dianions undergo Claisen-type condensation with aromatic esters (e.g., methyl salicylate, methyl nicotinate), followed by acid-catalyzed cyclization to yield N-phenylpyrazoles [1]. The ethyl substituent in propiophenone phenylhydrazone provides steric differentiation at the hydrazone α-carbon compared to acetophenone-derived systems, which can influence both the regioselectivity of dianion formation and the subsequent cyclization outcome. This synthetic pathway represents a specific, experimentally validated use case documented in the peer-reviewed literature, distinguishing propiophenone phenylhydrazone from analogs that have not been explicitly studied in this dianion chemistry context [1].

Synthetic Utility
Supporting evidence
Dianion chemistry with LDA; Claisen condensation with aromatic esters; acid cyclization to N-phenylpyrazoles.
Literature-precedented building block for heterocyclic library synthesis.
Duncan et al., J. Heterocycl. Chem. 1987.
Heterocyclic Synthesis Dianion Chemistry Pyrazole

Prioritized Application Scenarios Based on Quantified Differentiation


Reversed-Phase Chromatographic Method Development

When developing HPLC or UPLC methods for hydrazone compound libraries, propiophenone phenylhydrazone (LogP 3.99) provides a retention time intermediate between acetophenone phenylhydrazone (LogP 3.60) and butyrophenone phenylhydrazone (LogP 4.38), serving as a calibration standard or internal reference for optimizing gradient elution conditions . Its ~0.4 LogP increment per methylene group makes it suitable for establishing linear free-energy relationships in chromatographic retention modeling.

N-Phenylpyrazole Library Synthesis via Dianion Chemistry

Propiophenone phenylhydrazone is a literature-precedented substrate for the generation of 1,4-dianions using LDA, enabling Claisen condensation with aromatic esters followed by acid cyclization to afford N-phenylpyrazoles [1]. The ethyl substituent provides steric differentiation that can be exploited for regioselective pyrazole formation, a feature that distinguishes this compound from methyl- or hydrogen-substituted analogs in medicinal chemistry scaffold diversification programs [1].

Oxygen-Sensitive Reaction Development

For reactions where slow, controlled autoxidation is desired or where adventitious oxygen exposure is unavoidable, propiophenone phenylhydrazone's classification as an aromatic ketone phenylhydrazone (autoxidation rate ~10⁻⁵ s⁻¹) provides a 100-fold stability advantage over aliphatic ketone phenylhydrazones (~10⁻³ s⁻¹), reducing the formation of α-azohydroperoxide byproducts during benchtop manipulations [2]. This stability margin is particularly relevant for multi-step synthetic sequences where intermediate isolation occurs under ambient atmosphere.

Low-Temperature Melt-Phase Spectroscopy and Neat Reactions

With a melting point of approximately 47 °C, propiophenone phenylhydrazone can be liquefied using modest heating (e.g., a water bath at 50–60 °C) for melt-phase UV-Vis or IR spectroscopic analysis, or for solvent-free reactions . This represents a significant practical advantage over acetophenone phenylhydrazone, which requires heating above 105 °C to achieve a molten state, potentially inducing thermal decomposition in sensitive applications .

Application
Selection Property
Validation Focus
Reversed-phase chromatographic method development
Intermediate lipophilicity for retention-time calibration
Gradient elution optimization and retention modeling
N-Phenylpyrazole library synthesis via dianion chemistry
Literature-precedented dianion reactivity
Regioselective cyclization and scaffold diversification
Oxygen-sensitive reaction development
Controlled autoxidation profile
Reduced α-azohydroperoxide byproduct formation risk
Low-temperature melt-phase spectroscopy and neat reactions
Low-melting solid for solvent-free processing
Spectral fidelity and reaction efficiency under melt conditions
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